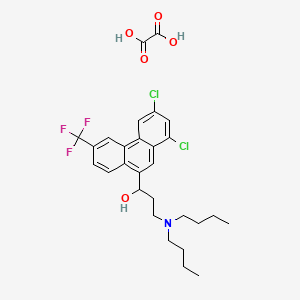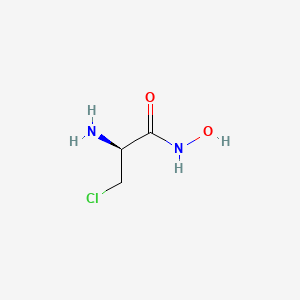
Propanamide, 2-amino-3-chloro-N-hydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroalanine hydroxamate is a compound that combines the structural features of 3-chloroalanine and hydroxamic acid. It is an unnatural amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by the presence of a chloro group attached to the alanine backbone and a hydroxamate functional group, which is known for its metal-chelating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride, which is then reacted with a chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride . The hydroxamate group can be introduced through nucleophilic acyl substitution reactions involving carboxylic acids or their derivatives with hydroxylamine .
Industrial Production Methods
The industrial production of 3-chloroalanine hydroxamate can be achieved through scalable synthetic routes that ensure high purity and yield. The process involves mild reaction conditions and environmentally friendly procedures, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloroalanine hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamate group to amine or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted alanine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloroalanine hydroxamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloroalanine hydroxamate involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with specific molecular targets, such as histone deacetylases, thereby affecting gene expression and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-chloroalanine hydroxamate include other hydroxamic acid derivatives, such as:
Marimastat: A potent matrix metalloprotease inhibitor.
Belinostat: An HDAC inhibitor used in cancer therapy.
Panobinostat: Another HDAC inhibitor with applications in multiple myeloma treatment.
Uniqueness
What sets 3-chloroalanine hydroxamate apart from other similar compounds is its unique combination of a chloroalanine backbone and a hydroxamate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23628-35-5 |
|---|---|
Molecular Formula |
C3H7ClN2O2 |
Molecular Weight |
138.55 g/mol |
IUPAC Name |
(2S)-2-amino-3-chloro-N-hydroxypropanamide |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m1/s1 |
InChI Key |
QCWBXJPECQJXKJ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)NO)N)Cl |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


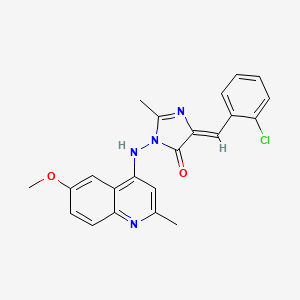


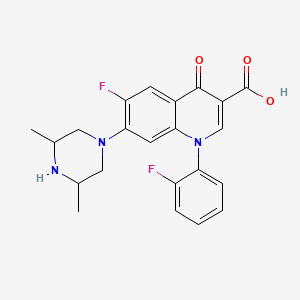

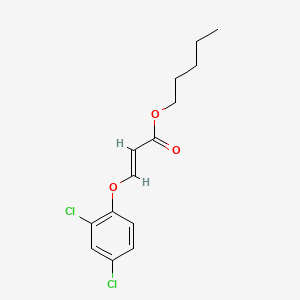
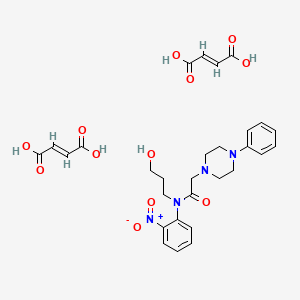
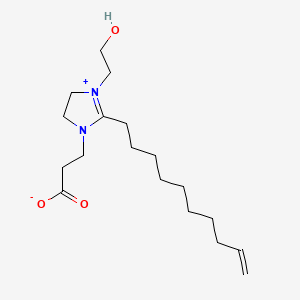



![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
